Dual MAO-B/AChE Inhibition Profile: A Multi-Target Advantage Over Selective MAO-B Inhibitors
MAO-B-IN-7 is a dual inhibitor with potent activity against both human AChE (IC50 = 41 nM) and MAO-B (IC50 = 0.3 μM) [1]. In stark contrast, the clinically used MAO-B inhibitors selegiline, rasagiline, and safinamide are highly selective for MAO-B and lack meaningful AChE inhibitory activity . This dual-target engagement is a key differentiator for research focused on the cholinergic and oxidative stress pathways in Alzheimer's disease.
| Evidence Dimension | Human AChE Inhibition (IC50) |
|---|---|
| Target Compound Data | 41 nM |
| Comparator Or Baseline | Selegiline, Rasagiline, Safinamide: No reported AChE inhibition at comparable concentrations |
| Quantified Difference | Qualitative difference: Dual-target vs. single-target profile |
| Conditions | In vitro enzyme inhibition assay using human recombinant AChE and MAO-B [1] |
Why This Matters
This dual inhibition profile makes MAO-B-IN-7 uniquely suited for research protocols investigating multi-faceted therapeutic strategies for Alzheimer's disease, unlike single-target MAO-B inhibitors.
- [1] MedChemExpress. MAO-B-IN-7 Product Page. IC50s: hAChE 41 nM, MAO-B 0.3 μM. View Source
